molecular formula C9H9BrN2S B8591551 3-Bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine

3-Bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine

Cat. No.: B8591551
M. Wt: 257.15 g/mol
InChI Key: AQYJFTMKKWUIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine is a useful research compound. Its molecular formula is C9H9BrN2S and its molecular weight is 257.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

3-bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine

InChI

InChI=1S/C9H9BrN2S/c1-4-3-6(11)7-8(10)5(2)13-9(7)12-4/h3H,1-2H3,(H2,11,12)

InChI Key

AQYJFTMKKWUIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-amino-3-bromo-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid (1.95 g, 6.47 mmol) (Description 7) was added diphenyl ether (15 mL, 94 mmol) and the mixture heated at 200° C. for 4 h. This crude mixture was cooled and combined with material (1 g) from a similar reaction. Purification by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in cyclohexane afforded the title compound (1.82 g). LCMS (A) m/z: 257/259 [M+1]+, Rt 0.67 min (acidic).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
1 g
Type
reactant
Reaction Step Three

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